

The Solubility and Stability of Mebeverine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Temiverine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Mebeverine hydrochloride, an antispasmodic agent. The information is compiled to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this active pharmaceutical ingredient.

Solubility Profile

Mebeverine hydrochloride is characterized by its high solubility in several common solvents. Public assessment reports and scientific literature describe it as "very soluble in water and in methylene chloride, and freely soluble in ethanol (96%)"[1][2]. A product data sheet also indicates its solubility in dimethyl sulfoxide (DMSO)[3].

The qualitative and quantitative solubility data for Mebeverine hydrochloride are summarized in the table below for easy reference and comparison.

Solvent	Solubility Description	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
Water	Very soluble[1][2]	-	-
Methylene Chloride	Very soluble[1][2]	-	-
Ethanol (96%)	Freely soluble[1][2]	-	-
Dimethyl Sulfoxide (DMSO)	-	93.0[3]	20.0[3]

Stability Characteristics

The stability of Mebeverine hydrochloride has been evaluated under various stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for determining the intrinsic stability of the molecule and for developing stable pharmaceutical formulations.

Forced degradation studies have shown that Mebeverine hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions[4][5]. The drug substance, however, has been found to be stable when stored under long-term and accelerated conditions in a well-closed container at room temperature[1][2].

A summary of the stability of Mebeverine hydrochloride under different conditions is presented in the table below.

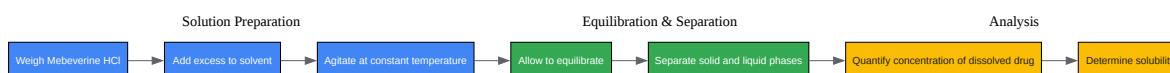
Condition	Observation
Acidic Hydrolysis	Degradation observed[4][5].
Alkaline Hydrolysis	Degradation observed[4][5].
Oxidative	Degradation observed[4][5].
Photolytic	Stable[4][5].
Thermal (Long-term)	Stable at 25°C/60% RH for up to 60 months[1].
Thermal (Accelerated)	Stable at 40°C/75% RH for up to 6 months[1][2].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of solubility and stability. The following sections outline the typical experimental protocols used in the evaluation of Mebeverine hydrochloride.

Solubility Determination

While specific quantitative solubility testing protocols for Mebeverine hydrochloride are not extensively detailed in the provided search results, a general experimental workflow for determining the solubility of a compound is illustrated below. This typically involves preparing saturated solutions of the compound in various solvents, allowing them to equilibrate, and then quantifying the concentration of the dissolved solute.



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A generalized workflow for determining the solubility of Mebeverine hydrochloride.

Stability Indicating Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed to separate and quantify Mebeverine hydrochloride from its degradation products.

Chromatographic Conditions:

- Column: Symmetry C18[4][5].
- Mobile Phase: A mixture of 50 mM KH₂PO₄, acetonitrile, and tetrahydrofuran (63:35:2; v/v/v) [4][5].
- Detection: UV detection.

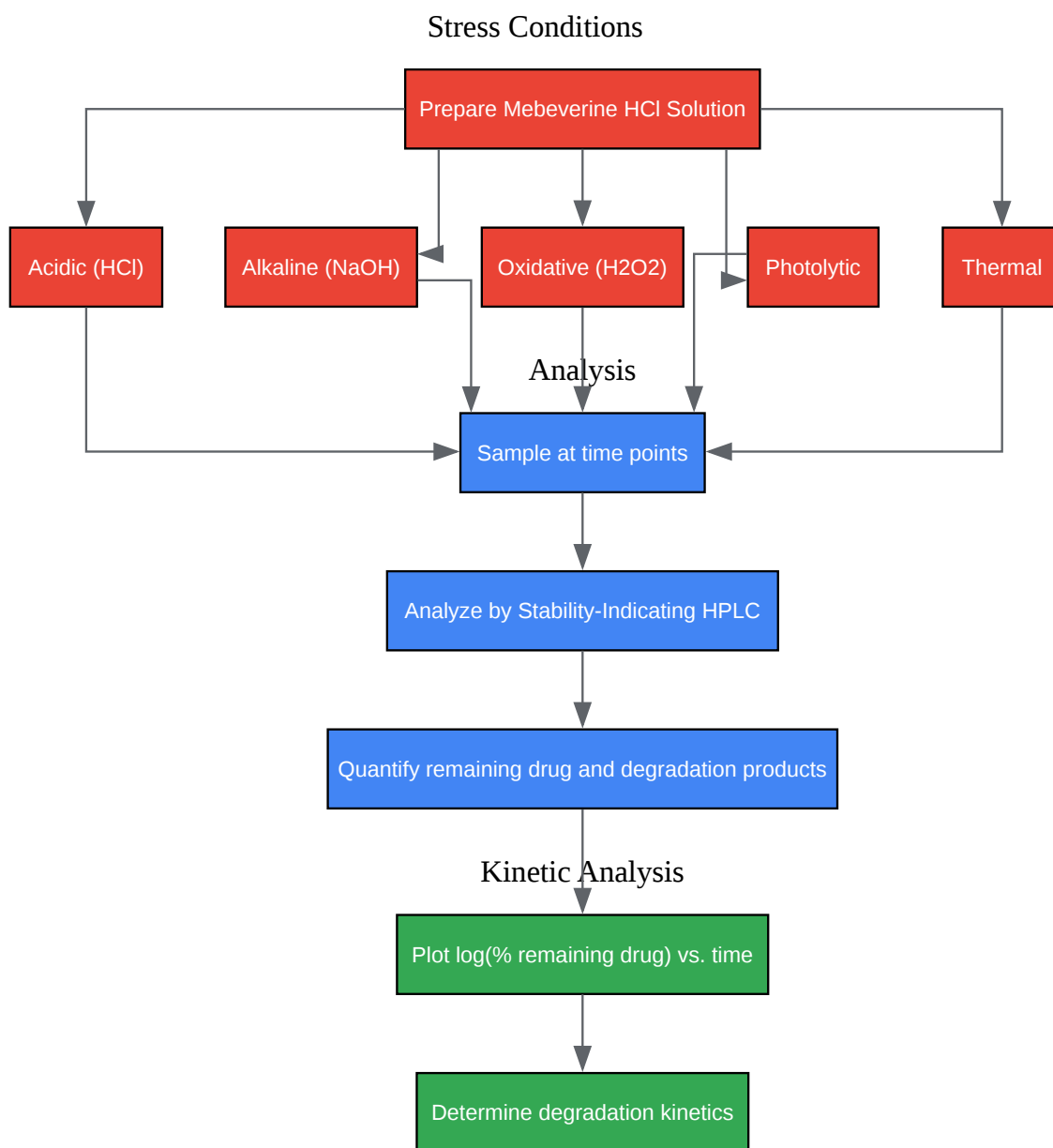
This method has been shown to be linear over a range of 1-100 µg/ml[4][5].

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of the drug substance.

- Acidic Degradation: The drug solution is treated with 0.1 M or 1 M HCl at room temperature or under reflux[4].
- Alkaline Degradation: The drug solution is treated with 0.1 M NaOH at room temperature or under reflux[4].
- Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H₂O₂) at an elevated temperature (e.g., 70°C)[4][6].
- Neutral Hydrolysis: The drug solution in water is refluxed[4].
- Photostability: The drug is exposed to light to assess for photodegradation.

The workflow for a typical stability testing protocol is visualized in the following diagram.



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A workflow for conducting forced degradation studies on Mebeverine hydrochloride.

Degradation Kinetics

The degradation of Mebeverine hydrochloride in the presence of hydrogen peroxide has been investigated and was found to follow pseudo-first-order kinetics[4]. By plotting the logarithm of the percentage of the remaining drug against time, a linear relationship is observed, which is characteristic of a first-order reaction. This kinetic information is valuable for predicting the shelf-life of the drug product.

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